molecular formula C13H7Cl2FN2O3 B11693621 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide

4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide

Cat. No.: B11693621
M. Wt: 329.11 g/mol
InChI Key: KYZUYWHTPJRFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and nitro substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-amino-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-phenylbenzamide
  • 3-chloro-4-fluoroaniline
  • 4-chloro-3-nitrobenzoic acid

Uniqueness

4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide is unique due to the combination of chloro, fluoro, and nitro substituents on the benzamide structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C13H7Cl2FN2O3

Molecular Weight

329.11 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-fluorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19)

InChI Key

KYZUYWHTPJRFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.